Oleuropeic acid 8-O-glucoside
Overview
Description
Oleuropeic acid 8-O-glucoside is a terpenic compound that can be isolated from twigs with leaves of Juniperus communis var. depressa . It shows antibacterial activity against three strains of Helicobacter pylori (NCTC11637, NCTC11916, and OCO1), with a minimum inhibitory concentration (MIC) of 100 μg/mL .
Molecular Structure Analysis
Oleuropeic acid 8-O-glucoside contains a total of 51 bonds, including 25 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 5 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, and 2 aliphatic ethers .Physical And Chemical Properties Analysis
Oleuropeic acid 8-O-glucoside is a powder with a molecular weight of 346.4 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Cardiovascular Health
Oleuropeic acid 8-O-glucoside has been studied for its potential benefits in cardiovascular health. Research suggests that it may have antioxidant properties that help protect against cardiovascular diseases . The compound could be used to enrich foods or supplements aimed at improving heart health.
Anti-inflammatory Properties
The anti-inflammatory effects of Oleuropeic acid 8-O-glucoside are of great interest. It may help in reducing inflammation, which is a common factor in many chronic diseases . This application is particularly relevant in the development of new anti-inflammatory drugs or dietary supplements.
Antimicrobial Activity
This compound has shown antibacterial activity against various strains of bacteria, including Helicobacter pylori . Its potential as an antibacterial agent could be harnessed in the treatment of infections or in the development of hygiene products.
Enzymatic Synthesis
Oleuropeic acid 8-O-glucoside can be synthesized enzymatically, which is a key area of research in the pharmaceutical and food industries . This process is crucial for producing the compound in a sustainable and environmentally friendly manner.
Cosmetic Industry Applications
Due to its stability and biological activities, Oleuropeic acid 8-O-glucoside is of interest in the cosmetic industry. It could be used in skincare products for its potential antioxidant and anti-inflammatory effects .
Nutritional Supplements
The health benefits associated with Oleuropeic acid 8-O-glucoside, such as its antioxidant properties, make it a candidate for nutritional supplements. It could be added to foods or taken as a supplement to improve overall health .
Mechanism of Action
Target of Action
Oleuropeic acid 8-O-glucoside is a terpenic compound that has been found to show antibacterial activity against three strains of Helicobacter pylori (NCTC11637, NCTC11916, and OCO1) . Therefore, its primary targets can be identified as these bacterial strains.
Mode of Action
It is known to exhibit antibacterial activity, suggesting that it may interact with bacterial cells to inhibit their growth or survival .
Biochemical Pathways
Given its antibacterial activity, it can be inferred that it likely interferes with essential biochemical pathways inHelicobacter pylori cells, leading to their inhibition .
Result of Action
The result of Oleuropeic acid 8-O-glucoside’s action is the inhibition of Helicobacter pylori strains, as evidenced by its antibacterial activity . This suggests that it may have potential therapeutic applications in conditions associated with these bacteria.
Safety and Hazards
properties
IUPAC Name |
(4S)-4-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]cyclohexene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O8/c1-16(2,9-5-3-8(4-6-9)14(21)22)24-15-13(20)12(19)11(18)10(7-17)23-15/h3,9-13,15,17-20H,4-7H2,1-2H3,(H,21,22)/t9-,10-,11-,12+,13-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEWNDZNKBUWDH-LREAXHOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(=CC1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H]1CCC(=CC1)C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oleuropeic acid 8-O-glucoside |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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